molecular formula C13H12N2O2 B11715271 Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate

Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate

Cat. No.: B11715271
M. Wt: 228.25 g/mol
InChI Key: FHTWKOPNPUTNBQ-UHFFFAOYSA-N
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Description

Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate typically involves the reaction of 4-methyl-6-phenylpyridazine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:

4-Methyl-6-phenylpyridazine-3-carboxylic acid+MethanolCatalystMethyl 4-Methyl-6-phenylpyridazine-3-carboxylate+Water\text{4-Methyl-6-phenylpyridazine-3-carboxylic acid} + \text{Methanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} 4-Methyl-6-phenylpyridazine-3-carboxylic acid+MethanolCatalyst​Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in stainless steel reactors equipped with reflux condensers to recover methanol and ensure maximum yield. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate: A similar compound with slight structural variations.

    4-Methyl-6-phenylpyridazine-3-carboxylic acid: The precursor used in the synthesis of this compound.

    Pyridazine derivatives: Other derivatives of pyridazine with different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 4-methyl-6-phenylpyridazine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-9-8-11(10-6-4-3-5-7-10)14-15-12(9)13(16)17-2/h3-8H,1-2H3

InChI Key

FHTWKOPNPUTNBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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